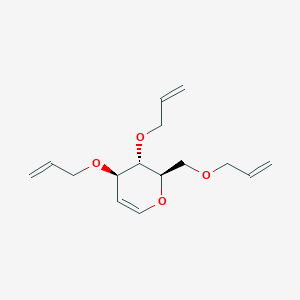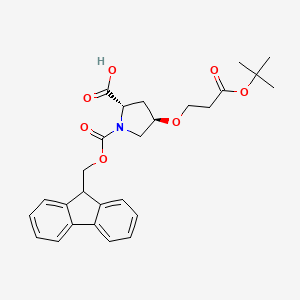
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid is a complex organic molecule often used in synthetic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butoxy group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the tert-Butoxy Group: The tert-butoxy group is added through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protecting groups (Fmoc and tert-butoxy) are particularly useful in peptide synthesis, allowing for selective deprotection and further functionalization.
Biology
In biological research, derivatives of this compound are used to study enzyme mechanisms and protein interactions. The Fmoc group is often employed in solid-phase peptide synthesis (SPPS), a crucial technique for creating peptides and small proteins.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a valuable intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. Upon deprotection, the amino group can participate in peptide bond formation. The tert-butoxy group serves a similar protective function for carboxyl groups.
類似化合物との比較
Similar Compounds
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxyproline: Similar structure but with a hydroxyl group instead of the tert-butoxy group.
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid: Contains an amino group instead of the tert-butoxy group.
Uniqueness
The unique combination of the Fmoc and tert-butoxy groups in (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid provides distinct advantages in synthetic chemistry. These protecting groups allow for selective reactions and deprotection steps, making the compound highly versatile for various applications.
特性
分子式 |
C27H31NO7 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H31NO7/c1-27(2,3)35-24(29)12-13-33-17-14-23(25(30)31)28(15-17)26(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,30,31)/t17-,23+/m1/s1 |
InChIキー |
HEMJMHCVPMXSLK-HXOBKFHXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)CCO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



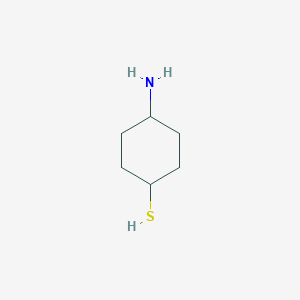
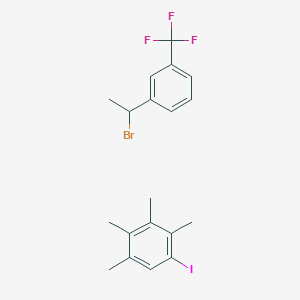

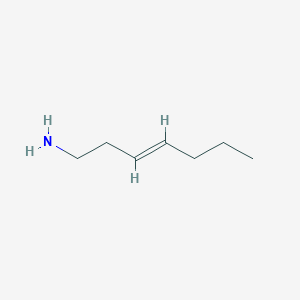
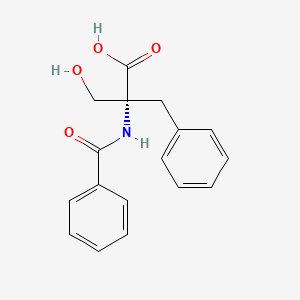
![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)

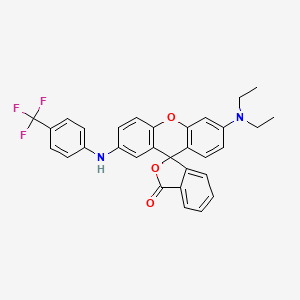
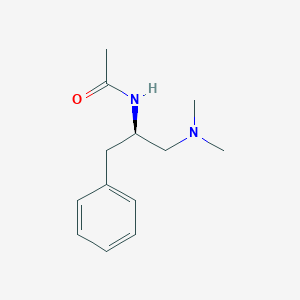
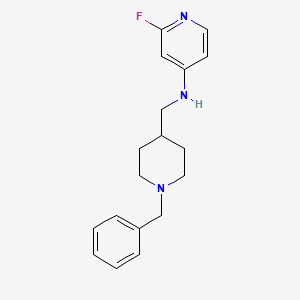
![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
